3-(3-Chloro-4-fluorophenyl)-1-(morpholin-4-yl)propan-1-one
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Overview
Description
This compound is a synthetic anilinoquinazoline . It has been used in the development of tyrosinase inhibitors, which are important in pharmaceutical and cosmetic applications . The 3-chloro-4-fluorophenyl fragment of this compound has been shown to enhance inhibitory activity .
Synthesis Analysis
The synthesis of this compound involves the incorporation of the 3-chloro-4-fluorophenyl fragment into distinct chemotypes . An improved protocol for the synthesis of a similar compound, gefitinib, has been reported, which involves the isolation of alkali metal salts and their application in the alkylation step .Molecular Structure Analysis
The molecular structure of this compound includes a 3-chloro-4-fluorophenyl fragment, which is an important structural feature that improves inhibitory activity . The compound selectively binds to the adenosine triphosphate (ATP)-binding site of the enzyme .Chemical Reactions Analysis
The compound has been used in the development of tyrosinase inhibitors . The presence of the 3-chloro-4-fluorophenyl fragment is an important structural feature that improves the inhibition of tyrosinase .Physical and Chemical Properties Analysis
The compound is a liquid . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as having acute oral and dermal toxicity, and may cause skin and eye irritation .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c14-11-9-10(1-3-12(11)15)2-4-13(17)16-5-7-18-8-6-16/h1,3,9H,2,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKASJBUFIMSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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